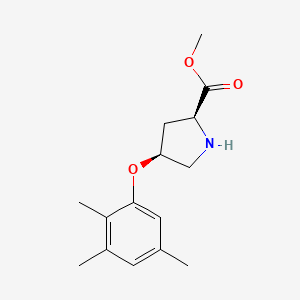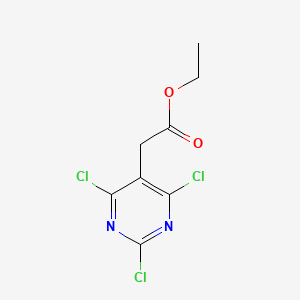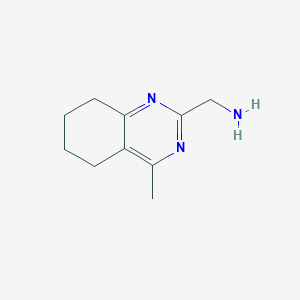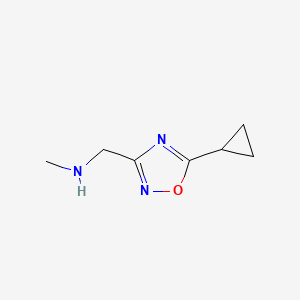![molecular formula C12H12N2S B1437597 3-[(Pyridin-2-ylsulfanyl)methyl]aniline CAS No. 1019522-88-3](/img/structure/B1437597.png)
3-[(Pyridin-2-ylsulfanyl)methyl]aniline
説明
3-[(Pyridin-2-ylsulfanyl)methyl]aniline, also known as PMSA, is an organic compound with the molecular formula C12H12N2S and a molar mass of 216.3 g/mol . It has gained attention in the scientific community due to its potential applications in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridin-2-ylsulfanyl group attached to a methyl group, which is further connected to an aniline group . The exact structure can be found in various chemical databases .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its density, melting point, boiling point, and toxicity, can be found in various chemical databases .科学的研究の応用
Crystal Structure and Density Functional Theory (DFT) Studies
- Crystal Structure and Hirshfeld Surface Analysis : A study on 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, a compound similar to 3-[(Pyridin-2-ylsulfanyl)methyl]aniline, revealed important aspects of its crystal structure and intermolecular interactions. DFT calculations correlated well with experimental findings, aiding in understanding the molecule's properties (Krishnan et al., 2021).
Photophysics and Electroluminescence Application
- Highly Luminescent Platinum Complexes : Research on N,N-Di(6-phenylpyridin-2-yl)aniline derivatives demonstrated their use in creating highly luminescent platinum complexes. These compounds showed potential in organic light-emitting diode (OLED) applications due to their structured emission spectra and long lifetimes (Vezzu et al., 2010).
Antimicrobial Activity
- Novel Compounds with Antimicrobial Properties : A novel compound, closely related to this compound, exhibited higher antimicrobial activity compared to its metal complexes. This finding opens up potential applications in developing new antimicrobial agents (Patel et al., 2011).
Chemical Synthesis and Mechanistic Studies
- Regio- and Stereoselective Synthesis : The synthesis of compounds like 3-(pyridin-2-ylsulfanyl)prop-2-enoic acid demonstrated the potential of this compound derivatives in regio- and stereoselective chemical processes. This research contributes to the development of precise synthetic methods in organic chemistry (Potapov et al., 2018).
Spectroscopy and Structural Analysis
- Experimental and Theoretical Studies : Research involving compounds like 2-(4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-(3-methyl-3-phenyl-cyclobutyl)-ethanone, which are structurally similar to this compound, provided insights into their structure and vibrational spectra. These studies are crucial for understanding the physical and chemical properties of these compounds (Ataol & Ekici, 2014).
Organic Chemistry and Catalysis
- C-H Amination Mediated by Cupric Acetate : The use of 2-(pyridin-2-yl)aniline as a directing group for C-H amination demonstrated the importance of this compound derivatives in facilitating complex organic reactions. This work contributes to the field of organic synthesis and catalysis (Zhao et al., 2017).
Safety and Hazards
特性
IUPAC Name |
3-(pyridin-2-ylsulfanylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2S/c13-11-5-3-4-10(8-11)9-15-12-6-1-2-7-14-12/h1-8H,9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWVLAXMWKZUPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(5-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide](/img/structure/B1437517.png)
![3-{[3-(Ethylamino)propyl]amino}-1-propanol](/img/structure/B1437520.png)
![[(5,6-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid](/img/structure/B1437521.png)

![N1-[2-(2-chlorophenoxy)ethyl]-N2,N2-diethyl-1,2-ethanediamine](/img/structure/B1437523.png)



![2-[4-(4-Morpholinyl)butoxy]benzaldehyde](/img/structure/B1437531.png)


